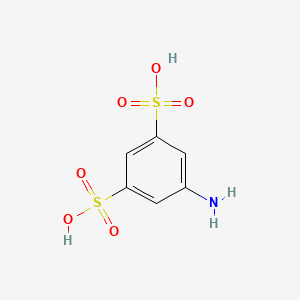![molecular formula C25H26N2O8S B2894779 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1189508-24-4](/img/structure/B2894779.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H26N2O8S and its molecular weight is 514.55. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Properties
Research by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds structurally related to the specified acetamide. These compounds demonstrated promising in vitro antimalarial activity and were characterized for their ADMET properties, with IC50 values of less than 30µM. The study also highlighted their potential against SARS-CoV-2 through molecular docking studies, indicating their broader antiviral applications (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Use
A study by Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, demonstrating their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These findings suggest potential applications in treating diseases associated with enzyme dysregulation, such as Alzheimer's disease and inflammatory conditions (Khalid et al., 2014).
Antibacterial and Anti-enzymatic Potential
Research by Nafeesa et al. (2017) on the derivatives of ethyl nipecotate, including compounds related to the acetamide , showed significant antibacterial and anti-enzymatic activity. This suggests its potential use in developing new antibacterial agents and exploring its mechanism of action for therapeutic applications (Nafeesa et al., 2017).
Synthesis and Characterization of Novel Derivatives
A study on the synthesis and pharmacological evaluation of various acetamide derivatives by Fahim and Ismael (2019) indicated good antimicrobial activity and provided insights into the correlation between experimental and theoretical calculations for newly synthesized compounds. This research contributes to the understanding of the structure-activity relationship and the development of novel antimicrobial agents (Fahim & Ismael, 2019).
Potential in Cancer Therapy
A study by Fallah-Tafti et al. (2011) explored the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives. The research highlighted the potential of such compounds, including structurally similar acetamides, in cancer therapy, particularly in targeting specific kinase pathways involved in cancer progression (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8S/c1-15-9-16(2)27(13-23(28)26-12-17-5-7-20-22(10-17)35-14-34-20)25(29)24(15)36(30,31)18-6-8-19(32-3)21(11-18)33-4/h5-11H,12-14H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMYSAPHVBTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

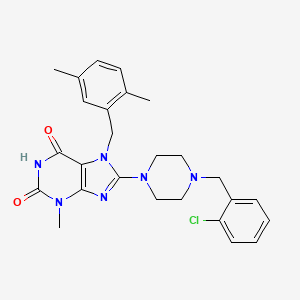
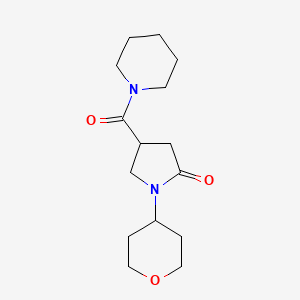
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2894698.png)
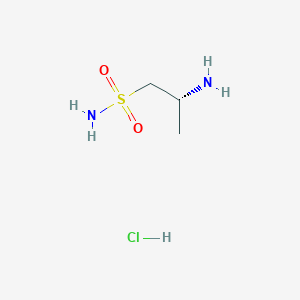
![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)
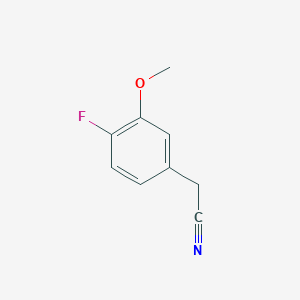
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)



![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)
![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)
